molecular formula C16H12N4O2S B2530076 N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172444-36-8

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2530076
CAS No.: 1172444-36-8
M. Wt: 324.36
InChI Key: MSYYZXDEESAHBQ-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzofuran-substituted thiazole core linked to a methylated pyrazole carboxamide moiety. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-20-12(6-7-17-20)15(21)19-16-18-11(9-23-16)14-8-10-4-2-3-5-13(10)22-14/h2-9H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYYZXDEESAHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Derivative: The synthesis begins with the preparation of a benzofuran derivative through cyclization reactions involving phenol and aldehyde precursors.

    Thiazole Ring Formation: The benzofuran derivative is then subjected to a reaction with thioamide and α-haloketone to form the thiazole ring.

    Pyrazole Ring Formation: The thiazole intermediate is further reacted with hydrazine and a suitable diketone to form the pyrazole ring.

    Amidation: Finally, the carboxylic acid group on the pyrazole ring is converted to a carboxamide through an amidation reaction using an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran, thiazole, and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound shows promise as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents on the thiazole ring, aromatic systems, and amide-linked groups. Key comparisons include:

Compound Name Key Structural Features Notable Properties Reference
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Pyridinyl thiazole, morpholine, dichlorobenzamide White solid; polar substituents enhance solubility
N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) Pyridinyl thiazole, dimethylamino, isonicotinamide Yellow solid; basic side chain improves bioavailability
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide Methoxyphenyl thiazole, azepine hydrazine Cardioprotective activity surpassing Levocarnitine
4-({[4-(diethylamino)phenyl]methylidene}amino)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide Furan-methyl pyrazole, diethylamino benzaldehyde Higher lipophilicity vs. benzofuran analog
  • Benzofuran vs.
  • Amide Linkages : Compounds with isonicotinamide (4h) or benzamide (4d) groups show varied electronic profiles, influencing receptor affinity . The target’s pyrazole carboxamide may offer steric advantages over bulkier substituents.
  • Substituent Effects : Morpholine (4d) and piperazine (4e) groups in analogs improve water solubility via hydrogen bonding, whereas the target’s benzofuran and methylpyrazole may prioritize membrane permeability .

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzofuran moiety : Known for its diverse biological activities.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Pyrazole core : Recognized for various pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial effects. For instance, pyrazole derivatives have been shown to possess activity against various bacterial strains and fungi. The specific compound under review has been evaluated for its efficacy against pathogens, showcasing potential as an antibacterial and antifungal agent.

Microorganism Activity Reference
E. coliInhibitory
S. aureusModerate
C. albicansEffective

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including:

Cell Line IC50 (µM) Type of Cancer Reference
MCF73.79Breast Cancer
NCI-H46012.50Lung Cancer
HepG217.82Liver Cancer

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of key oncogenic pathways.

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, contributing to its anticancer effects.

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

  • Study on Breast Cancer Cells (MCF7) : The compound was tested for cytotoxicity and showed significant growth inhibition at low concentrations, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that the compound effectively inhibited growth in antibiotic-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.

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